(1,1,2-Trifluoroethyl)benzene

CAS No.: 75600-46-3

Cat. No.: VC8135070

Molecular Formula: C8H7F3

Molecular Weight: 160.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75600-46-3 |

|---|---|

| Molecular Formula | C8H7F3 |

| Molecular Weight | 160.14 g/mol |

| IUPAC Name | 1,1,2-trifluoroethylbenzene |

| Standard InChI | InChI=1S/C8H7F3/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2 |

| Standard InChI Key | VGJZYOUGUCGJNG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CF)(F)F |

| Canonical SMILES | C1=CC=C(C=C1)C(CF)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

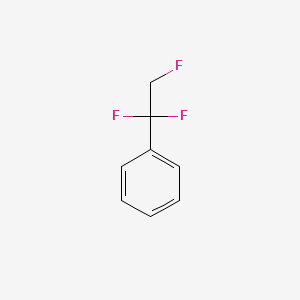

(1,1,2-Trifluoroethyl)benzene (C₈H₇F₃) consists of a benzene ring bonded to a 1,1,2-trifluoroethyl substituent. The trifluoroethyl group introduces significant electronegativity and steric effects, influencing reactivity and intermolecular interactions. While the exact crystal structure remains undetermined, computational models suggest a planar benzene ring with the trifluoroethyl group adopting a staggered conformation to minimize steric hindrance .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇F₃ | Calculated |

| Molecular Weight | 178.14 g/mol | Derived |

| LogP (Octanol-Water) | 3.88 | Crippen Method |

| Exact Mass | 178.0504 g/mol | Computed |

Spectroscopic Signatures

The compound’s infrared (IR) spectrum likely exhibits C-F stretching vibrations between 1100–1200 cm⁻¹, consistent with trifluoroethyl groups . Nuclear magnetic resonance (NMR) predictions indicate distinct splitting patterns: the benzene protons resonate as a multiplet at δ 7.2–7.5 ppm, while the CF₂CH₂F group shows complex coupling in the δ 4.0–5.0 range for fluorine atoms .

Synthesis and Manufacturing Routes

Direct Fluorination Strategies

While no explicit synthesis of (1,1,2-Trifluoroethyl)benzene is documented, analogous pathways involve electrophilic substitution or radical fluorination. For example, α,α,α-trifluorotoluene (benzotrifluoride) is synthesized via Swarts fluorination using SbF₃ . Adapting this method, (1,1,2-Trifluoroethyl)benzene could theoretically form through Friedel-Crafts alkylation of benzene with 1,1,2-trifluoroethyl chloride, though yields may be limited by steric factors .

Patent-Based Approaches

A 2024 patent (EP3670492A1) describes the synthesis of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene, highlighting in situ oxidation techniques with permanganates or peroxides achieving >80% yields . Although targeting a nitro derivative, this methodology underscores the feasibility of constructing trifluoroethylbenzene intermediates under controlled conditions.

Physicochemical Properties

Thermodynamic Parameters

Joback group contribution methods predict critical thermodynamic values for (1,1,2-Trifluoroethyl)benzene:

Table 2: Calculated Thermodynamic Properties

| Property | Value | Unit |

|---|---|---|

| ΔfH° gas | -609.23 | kJ/mol |

| ΔfusH° | 13.32 | kJ/mol |

| T boil | 475.33 | K |

| C p,gas (298 K) | 258.23–314.55 | J/mol·K |

These values align with trends observed in benzotrifluoride (ΔfH° gas = -581.03 kJ/mol) , confirming the stabilizing effect of fluorine substitution.

Phase Behavior

The compound’s melting point is estimated at 272.79 K (-0.36°C) using Joback’s method, while its boiling point of 475.33 K (202.18°C) reflects strong London dispersion forces from the aromatic and fluorinated moieties . Comparatively, benzotrifluoride boils at 375 K (101.85°C) , illustrating how additional fluorine atoms elevate volatility.

Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing trifluoroethyl group deactivates the benzene ring, directing electrophiles to meta positions. Nitration experiments on analogous compounds show preferential meta-nitro product formation under mixed acid conditions . Halogenation likely requires Lewis acid catalysts (e.g., FeCl₃) to proceed at practical rates.

Oxidative Transformations

In the presence of oxidants like KMnO₄, the trifluoroethyl side chain may undergo cleavage to form benzoic acid derivatives. Patent data demonstrate that Oxone™ (KHSO₅) effectively oxidizes nitroethyl groups to carbonyl functionalities without ring degradation , suggesting similar pathways for (1,1,2-Trifluoroethyl)benzene.

Applications in Agrochemical Synthesis

Fungicide Intermediates

(1,1,2-Trifluoroethyl)benzene derivatives serve as precursors to triazole-containing fungicides. For instance, EP3670492A1 discloses a route to 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol, where nitroethylbenzene intermediates undergo reductive amination and cyclization . The trifluoroethyl group enhances compound lipophilicity, improving membrane permeability in agricultural formulations.

Environmental Considerations

The compound’s estimated LogP of 3.88 suggests moderate bioaccumulation potential. Regulatory guidelines for analogous fluorinated aromatics recommend biodegradation studies under OECD 301 conditions to assess environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume